molecular formula C9H16ClNO2 B1662411 Aceclidine hydrochloride CAS No. 6109-70-2

Aceclidine hydrochloride

Cat. No. B1662411
CAS RN: 6109-70-2
M. Wt: 205.68 g/mol
InChI Key: LWWSARSTZGNKGV-UHFFFAOYSA-N
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Description

Aceclidine hydrochloride is a parasympathomimetic miotic agent . It has been marketed in Europe but has not been used clinically in the United States . It is used in the treatment of open-angle glaucoma . It acts as a muscarinic acetylcholine receptor agonist . Side effects of aceclidine include increased salivation and bradycardia (in excessive doses) .


Molecular Structure Analysis

Aceclidine hydrochloride has a molecular formula of C9H15NO2·HCl . Its molecular weight is 205.68 g/mol . The structure of Aceclidine hydrochloride is related to quinuclidine .


Physical And Chemical Properties Analysis

Aceclidine hydrochloride is a crystalline solid . It has a solubility of ≤30mg/ml in ethanol, DMSO, and dimethyl formamide . Its exact mass is 205.0869564 g/mol .

Scientific Research Applications

Pharmacological Properties and Clinical Trials

  • Pharmacological Action : Aceclidine hydrochloride, identified as a parasympathomimetic drug acting directly on the cholinergic nerve-endings, is primarily used in ophthalmology. It shows potential as an alternative to pilocarpine for lowering intraocular pressure without increasing the facility of outflow, making it relevant in open-angle glaucoma treatments (Romano, 1970).

  • Bioavailability Studies : Investigations into the corneal absorption of aceclidine in the rabbit eye revealed that it enters the anterior chamber by penetrating exclusively through the cornea. This insight is crucial for understanding its effectiveness in glaucoma treatment and optimizing its delivery (Brian, Boltralik, Thom, & Zeleznick, 1974).

  • Muscarinic Receptor Interaction : The interaction of aceclidine enantiomers with subtypes of muscarinic receptors was studied, indicating differential potency and maximal responses among the isomers. This research contributes to a nuanced understanding of its pharmacological activity and potential selective targeting for therapeutic applications (Ehlert, Griffin, & Glidden, 1996).

  • Night Vision Disturbances : A clinical trial explored the efficacy and safety of diluted aceclidine eyedrops in reducing night vision disturbances after refractive surgery. The study provided valuable insights into potential new applications of aceclidine in ophthalmological post-surgical care (Randazzo, Nizzola, Rossetti, Orzalesi, & Vinciguerra, 2005).

Future Directions

Aceclidine hydrochloride has potential applications in glaucoma therapy and in basic research regarding muscarinic receptor signaling . It is also being considered for use in presbyopia-correcting eyedrops .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSARSTZGNKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976587
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aceclidine hydrochloride

CAS RN

6109-70-2
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6109-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidin-3-yl acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
B Brian, JJ Boltralik, L Thom, LD Zeleznick - Journal of Pharmaceutical …, 1974 - Elsevier
… Since aceclidine hydrochloride (I) is a cholinomimetic drug and has properties in common with acetylcholine, it was of interest to determine the amount of absorption of the drug through …
Number of citations: 3 www.sciencedirect.com
B Ringdahl, FJ Ehler, DJ Jenden - Mol Pharmacol, 1982 - researchgate.net
The agents(+)-and (-)-acecidine(3-acetoxyquinucidine),(+)-and (-)-N-methylaceclidine, and oxotremorine were compared in their ability to inhibit specific 3H-labeled (±)-3-quinuclidinyl …
Number of citations: 34 www.researchgate.net
ATC Vet—QS01EB08 - drugfuture.com
… Aceclidine hydrochloride is a parasympathomimetic miotic (see Pilocarpine, p.1884) that is a cholinergic agonist. It has been used in eye drops to lower intra-ocular pressure in patients …
Number of citations: 2 www.drugfuture.com
JH Romano - The British Journal of Ophthalmology, 1970 - ncbi.nlm.nih.gov
… (ii) Aceclidine hydrochloride (Glaucostat) with a molecular weight of 205 5. A 2 per cent. … The results of a double-blind cross-over comparison of aceclidine hydrochloride 2 per cent. and …
Number of citations: 29 www.ncbi.nlm.nih.gov
JH ROMANO - Citeseer
… (ii) Aceclidine hydrochloride (Glaucostat) with a molecular weight of 205 5. A 2 per cent. … The results of a double-blind cross-over comparison of aceclidine hydrochloride 2 per cent. and …
Number of citations: 2 citeseerx.ist.psu.edu
BAE Van der Pol, E Wattel - Acta Ophthalmologica, 1985 - Wiley Online Library
In the Netherlands timolol maleate, probably the drug of first choice in antiglaucoma therapy, is often combined with other intraocular pressure lowering drugs. The efficacy of most …
Number of citations: 2 onlinelibrary.wiley.com
SA Smith, SE Smith - British Journal of Pharmacology, 1980 - ncbi.nlm.nih.gov
… 22 to 27 years: 2 drops of pilocarpine (Smith & Nephew) 2% given 1 min apart; 10 drops of aceclidine hydrochloride (Chibret) 0.2% administeredover 30 min; 10 drops of arecoline …
Number of citations: 23 www.ncbi.nlm.nih.gov
HE Shannon, JC Hart, FP Bymaster… - … of Pharmacology and …, 1999 - ASPET
The purpose of our studies was to determine the effects of muscarinic receptor agonists on conditioned avoidance responding in the rat. Rats were trained to avoid or escape an electric …
Number of citations: 89 jpet.aspetjournals.org
L Lescouzères, C Hassen‐Khodja… - EMBO Molecular …, 2023 - embopress.org
… Our results show that Aceclidine Hydrochloride is one of the most effective Hit, restoring the … Aceclidine Hydrochloride is a well-known parasympathomimetic that stimulates muscarinic …
Number of citations: 1 www.embopress.org
I Hanin, DJ Jenden - Experientia, 1966 - Springer
Die Reaktion des mit Eserin vorbehandelten musculus rectus abdominis des Frosches auf Acetylcholin liess sich durch Oxotremorin (2.0· 10− 5 M), Arecolin (2.0· 10− 5 M), Aceclidin (1.0…
Number of citations: 6 link.springer.com

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